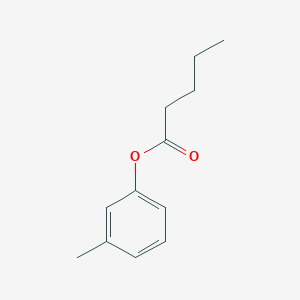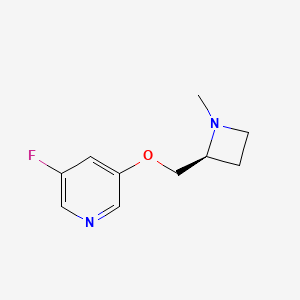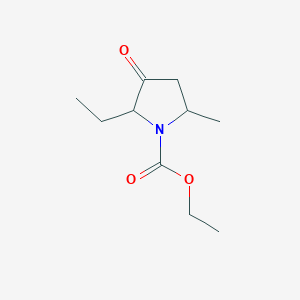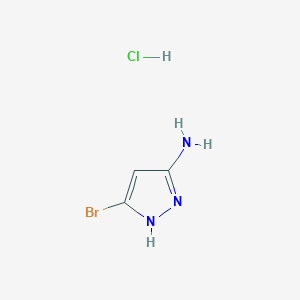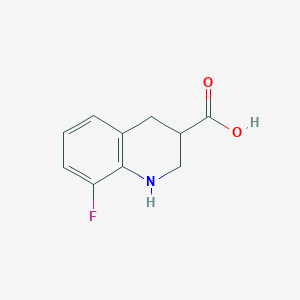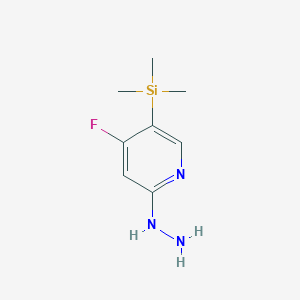
4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a fluorine atom at the fourth position, a hydrazinyl group at the second position, and a trimethylsilyl group at the fifth position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution of the fluorine atom can result in various substituted pyridines.
Aplicaciones Científicas De Investigación
4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and reactivity, while the trimethylsilyl group can influence its solubility and membrane permeability.
Comparación Con Compuestos Similares
4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine can be compared with other similar compounds, such as:
2-Fluoro-4-(trifluoromethyl)pyridine: This compound also contains a fluorine atom and a pyridine ring but has a trifluoromethyl group instead of a trimethylsilyl group.
4-Fluoro-2-hydrazinylpyridine: This compound lacks the trimethylsilyl group, making it less lipophilic and potentially less membrane-permeable.
5-(Trimethylsilyl)pyridine: This compound lacks both the fluorine and hydrazinyl groups, resulting in different chemical properties and reactivity.
Propiedades
Fórmula molecular |
C8H14FN3Si |
|---|---|
Peso molecular |
199.30 g/mol |
Nombre IUPAC |
(4-fluoro-5-trimethylsilylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C8H14FN3Si/c1-13(2,3)7-5-11-8(12-10)4-6(7)9/h4-5H,10H2,1-3H3,(H,11,12) |
Clave InChI |
ORKNPZFELYPPFS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CN=C(C=C1F)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


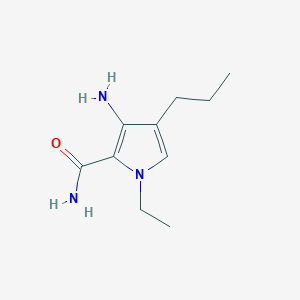
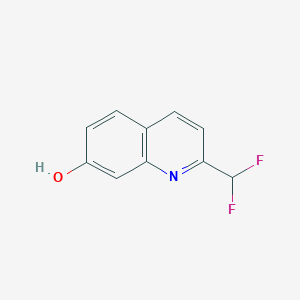
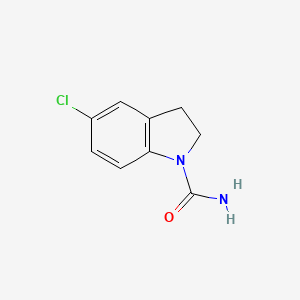

![8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B15070090.png)

![2,4-Dimethylindeno[2,1-B]pyran](/img/structure/B15070092.png)
